molecular formula C16H14INO3 B378918 Ethyl 3-[(2-iodobenzoyl)amino]benzoate

Ethyl 3-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B378918
M. Wt: 395.19g/mol
InChI Key: HUEXICGOCRGXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-iodobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate backbone substituted at the 3-position with a 2-iodobenzoylamino group. The iodine atom in the 2-position of the benzoyl group introduces steric bulk and polarizability, which may influence intermolecular interactions, solubility, and reactivity .

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19g/mol

IUPAC Name

ethyl 3-[(2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)11-6-5-7-12(10-11)18-15(19)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

HUEXICGOCRGXBW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues by Substituent Position and Functional Groups

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Solubility/Stability Notes Biological Activity (If Reported) Reference ID
Ethyl 3-[(2-iodobenzoyl)amino]benzoate C₁₆H₁₄INO₃ 395.19 g/mol 3-position: 2-iodobenzoylamino Not explicitly reported (inferred hydrophobic) Not reported N/A
Ethyl 4-[(4-nitrophenyl)sulfonyl]benzoate (I-6230) C₁₅H₁₃N₂O₅S 333.34 g/mol 4-position: pyridazinyl-phenethylamino Likely moderate polarity Anticancer screening (inferred)
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate C₁₇H₁₅Cl₂NO₄ 368.21 g/mol 3-position: dichlorophenoxy-acetylamino Poor aqueous solubility Not reported
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate C₁₂H₁₄N₂O₃ 234.25 g/mol 3-position: imidazolidinone Hydrophilic (amide group) Potential CNS activity (inferred)
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 g/mol 4-position: ethoxylated amino Water-soluble; poor in ethanol UV-filter (cosmetic applications)
Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: Halogenation: The iodine atom in the target compound enhances polarizability compared to chlorine in ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate . This may improve binding affinity in biological targets (e.g., enzyme inhibition) but reduce solubility. Heterocyclic vs. Acyl Substituents: Compounds like ethyl 3-(2-oxoimidazolidin-1-yl)benzoate exhibit increased hydrophilicity due to the imidazolidinone ring, contrasting with the hydrophobic 2-iodobenzoyl group. Such differences influence drug-likeness parameters (e.g., LogP).

Synthetic Methodologies :

  • Ethyl benzoate derivatives are commonly synthesized via condensation reactions (e.g., acetic acid-catalyzed Schiff base formation in ) or catalytic cyclization (e.g., PTSA-mediated reactions in ). The target compound’s synthesis likely follows analogous pathways, though iodination steps would require specialized reagents (e.g., KI/I₂ under electrophilic conditions).

Crystallographic and Physical Properties :

  • Crystallinity: The iodine atom’s heavy-atom effect could facilitate X-ray crystallography studies, as seen in SHELX-refined structures . Ethoxylated derivatives () form viscous liquids due to ethylene oxide chains, whereas halogenated analogs may crystallize more readily.

Cosmetic Use: Ethoxylated ethyl-4-aminobenzoate is water-soluble and used in sunscreens, whereas the target compound’s hydrophobicity may limit topical applications.

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